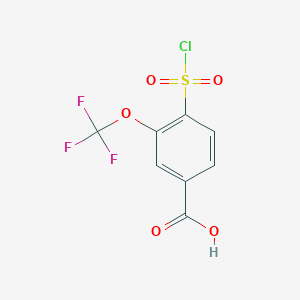
4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid
Übersicht
Beschreibung
“4-(Chlorosulfonyl)benzoic acid” is a chemical reagent used in catalyzing living radical polymerizations, in the preparation of polymer bound transfer hydrogenation catalyst, and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .
Synthesis Analysis
While specific synthesis methods for “4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid” were not found, sulfonyl chlorides can be synthesized via chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly .Molecular Structure Analysis
The molecular formula for “4-(Chlorosulfonyl)benzoic acid” is C7H5ClO4S . The InChI Key is PTCSSXYPZOFISK-UHFFFAOYSA-N .Chemical Reactions Analysis
“4-(Chlorosulfonyl)benzoic acid” is used in catalyzing living radical polymerizations, in the preparation of polymer bound transfer hydrogenation catalyst, and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .Physical And Chemical Properties Analysis
“4-(Chlorosulfonyl)benzoic acid” appears as white to beige crystals or powder . It reacts with water .Wissenschaftliche Forschungsanwendungen
Protocol for Synthesizing Trifluoromethoxylated Compounds
A user-friendly protocol has been developed for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, starting from methyl 4-(N-hydroxyacetamido)benzoate and Togni reagent II. This process, which utilizes cesium carbonate in chloroform at room temperature, produces an intermediate that is further processed to yield the final product. This method can be generalized for creating a wide range of ortho-trifluoromethoxylated aniline derivatives, offering potential applications in pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).
Synthesis of Aminomethyl-1,3,4-Oxadiazolin-Thiones
The compound 4-(chlorosulfonyl) benzoic acid is a key intermediate in the synthesis of a range of aminomethyl-1,3,4-oxadiazolin-5-thiones, exhibiting potential biological activity. The synthetic pathway involves condensation, esterification, and cyclization steps, highlighting its utility in creating compounds with potential for further pharmacological exploration (F. Havaldar & Navin Khatri, 2006).
Chemical Properties and Reactions
Hypervalent Iodine Reagents for Halomethoxylation
4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid represent a class of recyclable hypervalent iodine reagents. Their utility in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds, coupled with the ease of separation and reuse, underscores their significance in synthetic chemistry (M. Yusubov, L. A. Drygunova, & V. Zhdankin, 2004).
Long-Range Electron-Withdrawing Effect of Trifluoromethoxy Group
The trifluoromethoxy group is noted for its superior electron-withdrawing capacity compared to methoxy and trifluoromethyl groups. Its long-range effect, notable even in meta or para positions, influences the basicity of arylmetal compounds, making it a pivotal group in designing compounds for various chemical transformations (E. Castagnetti & M. Schlosser, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chlorosulfonyl-3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O5S/c9-18(15,16)6-2-1-4(7(13)14)3-5(6)17-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCXYVLPCOAQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)

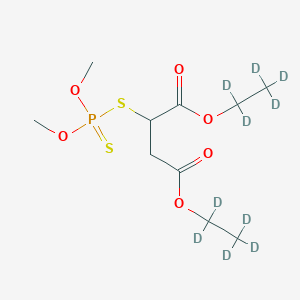

![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
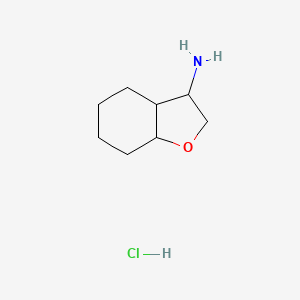
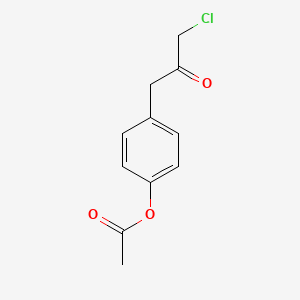
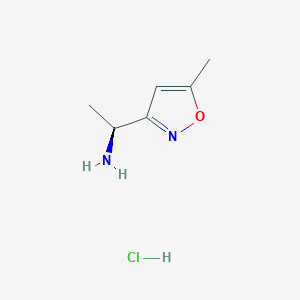
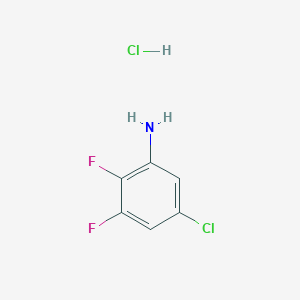
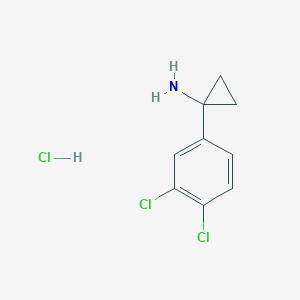
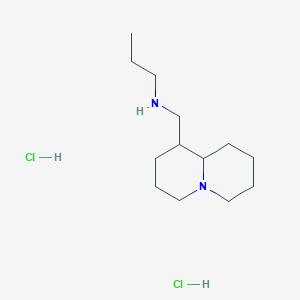

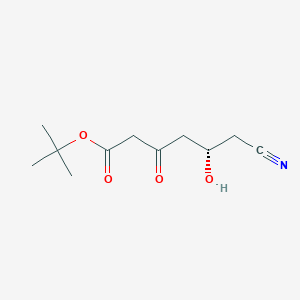
![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)